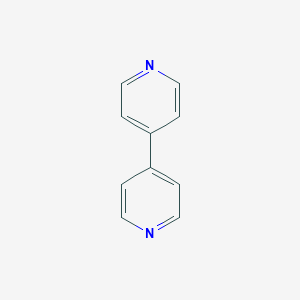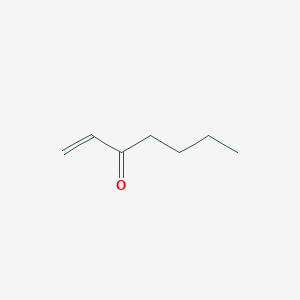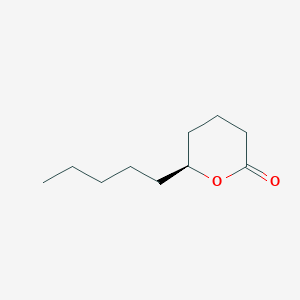
(6S)-6-pentyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-pentyloxan-2-one, also known as ethyl 6-pentyl-2-oxocyclohex-1-ene-1-carboxylate, is a cyclic ester that has been studied extensively for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (6S)-6-pentyloxan-2-one is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. This compound has been shown to interact with several enzymes and receptors, leading to changes in cellular function.
Effets Biochimiques Et Physiologiques
Studies have shown that (6S)-6-pentyloxan-2-one can have a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties and may also have neuroprotective effects. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6S)-6-pentyloxan-2-one in lab experiments is its unique structure, which may allow for the development of new compounds with improved properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving (6S)-6-pentyloxan-2-one. One area of interest is the development of new compounds based on its structure, which may have improved properties for use in various applications. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of (6S)-6-pentyloxan-2-one involves the reaction of (6S)-6-pentyloxan-2-one cyclohex-2-enecarboxylate with pentylmagnesium bromide in the presence of a catalyst. The resulting product is then treated with acid to yield the desired cyclic ester.
Applications De Recherche Scientifique
(6S)-6-pentyloxan-2-one has been used in several scientific research applications, including studies on the synthesis of new compounds and the development of novel materials. It has also been investigated as a potential drug target for the treatment of various diseases.
Propriétés
Numéro CAS |
59285-67-5 |
|---|---|
Nom du produit |
(6S)-6-pentyloxan-2-one |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(6S)-6-pentyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
Clé InChI |
GHBSPIPJMLAMEP-VIFPVBQESA-N |
SMILES isomérique |
CCCCC[C@H]1CCCC(=O)O1 |
SMILES |
CCCCCC1CCCC(=O)O1 |
SMILES canonique |
CCCCCC1CCCC(=O)O1 |
Pureté |
95% min. |
Synonymes |
Delta - 6S - Decalactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



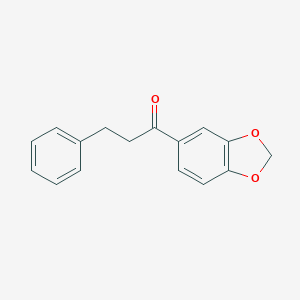
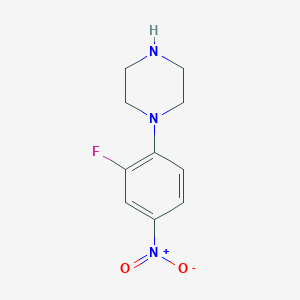
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
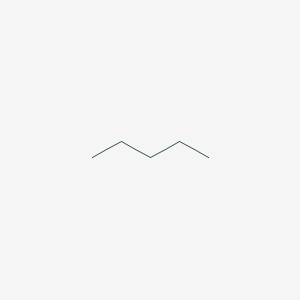
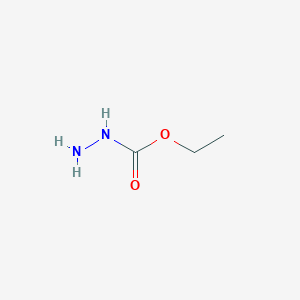
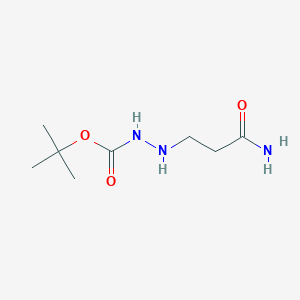
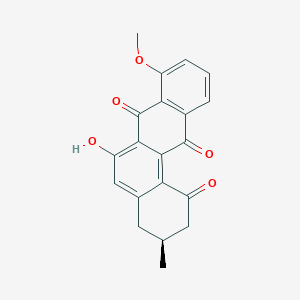
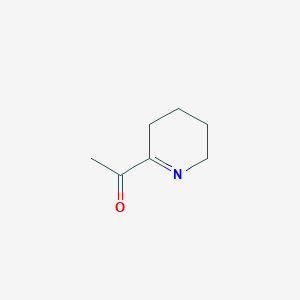
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
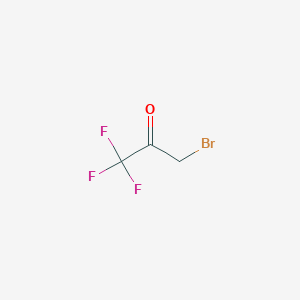
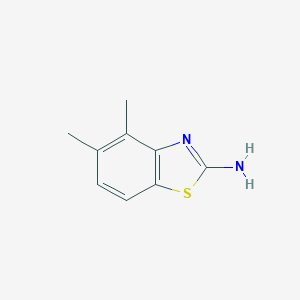
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)
